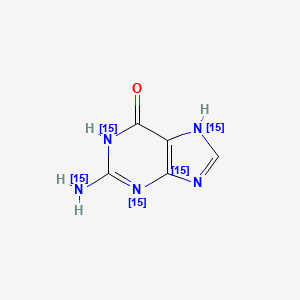
Guanine-15N5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanine-15N5 is a stable isotope-labeled compound of guanine, a purine base found in DNA and RNA. This compound is specifically labeled with nitrogen-15 isotopes at five positions, making it valuable for various scientific research applications, particularly in the fields of biochemistry and molecular biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Guanine-15N5 involves the incorporation of nitrogen-15 isotopes into the guanine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis of purine rings. One common method involves the reaction of labeled formamide with labeled cyanamide under specific conditions to form the purine ring system .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using labeled nitrogen sources. The process requires stringent control of reaction conditions to ensure high isotopic purity and yield. The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Guanine-15N5 undergoes various chemical reactions, including:
Oxidation: Guanine can be oxidized to form 8-oxoguanine, a common oxidative lesion in DNA.
Reduction: Reduction reactions can convert guanine to dihydroguanine.
Substitution: Guanine can participate in substitution reactions, particularly in the formation of nucleosides and nucleotides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Phosphorylation reagents such as phosphoric acid or its derivatives
Major Products Formed
Oxidation: 8-oxoguanine.
Reduction: Dihydroguanine.
Substitution: Guanosine and its phosphorylated derivatives
Applications De Recherche Scientifique
Guanine-15N5 is widely used in scientific research due to its stable isotope labeling, which allows for precise quantification and tracking in various studies. Some key applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of guanine and its derivatives
Biology: Employed in studies of DNA and RNA metabolism, including replication, transcription, and repair mechanisms
Medicine: Utilized in research on oxidative stress and its impact on DNA, contributing to the understanding of diseases such as cancer and neurodegenerative disorders
Industry: Applied in the development of nucleic acid-based technologies and products, including diagnostics and therapeutics
Mécanisme D'action
Guanine-15N5 exerts its effects primarily through its incorporation into nucleic acids. The labeled nitrogen atoms allow for detailed tracking and analysis of guanine’s role in various biochemical pathways. Guanine interacts with cytosine in DNA and RNA through hydrogen bonding, playing a crucial role in maintaining the structural integrity of nucleic acids. Additionally, guanine-based purines are involved in intracellular signaling and energy transfer processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanosine-15N5: A nucleoside derivative of guanine-15N5, used in similar applications but with additional roles in nucleotide metabolism
Guanosine-15N5 5′-monophosphate: A phosphorylated form of guanosine-15N5, used in studies of nucleotide synthesis and signaling
Guanosine-15N5 5′-triphosphate: A triphosphate form used in research on energy transfer and signal transduction
Uniqueness
This compound is unique due to its specific labeling with nitrogen-15 isotopes, which provides enhanced sensitivity and accuracy in analytical techniques such as mass spectrometry. This makes it particularly valuable for detailed studies of nucleic acid metabolism and related biochemical processes .
Propriétés
Formule moléculaire |
C5H5N5O |
|---|---|
Poids moléculaire |
156.09 g/mol |
Nom IUPAC |
2-(15N)azanyl-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i6+1,7+1,8+1,9+1,10+1 |
Clé InChI |
UYTPUPDQBNUYGX-CIKZIQIKSA-N |
SMILES isomérique |
C1=[15N]C2=C([15NH]1)C(=O)[15NH]C(=[15N]2)[15NH2] |
SMILES canonique |
C1=NC2=C(N1)C(=O)NC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


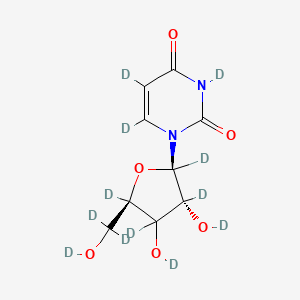
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382846.png)
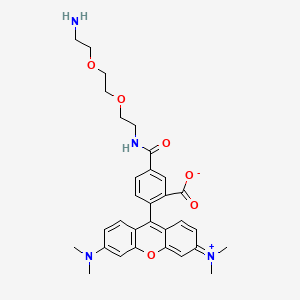
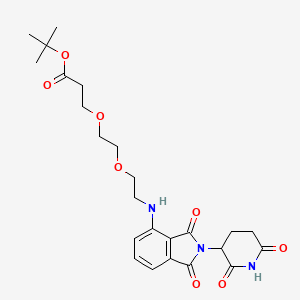
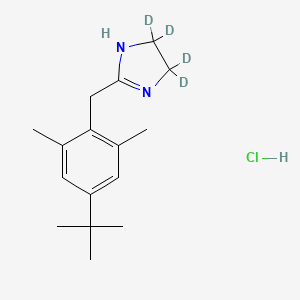
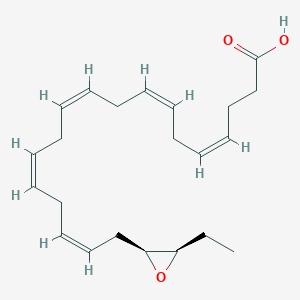
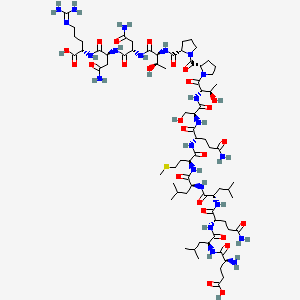
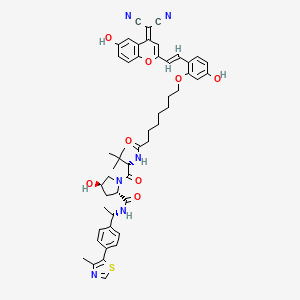
![5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline](/img/structure/B12382899.png)
![(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B12382904.png)

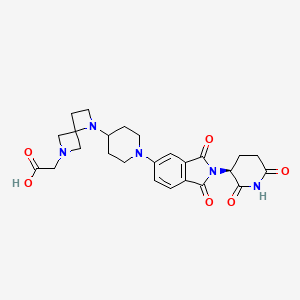
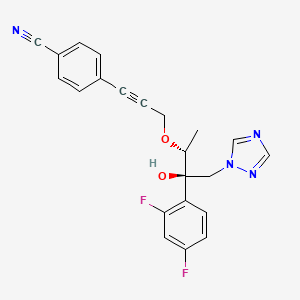
![(4S)-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-[[(2S)-2-[[(2S)-2-[2-(6-methoxynaphthalen-2-yl)propanoylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382920.png)
